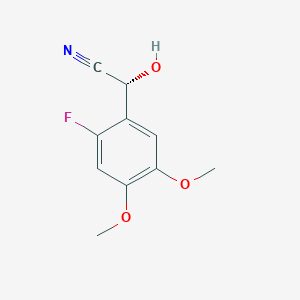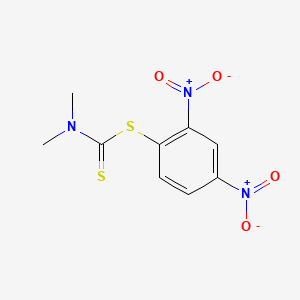
N-Hydroxy-D-isovaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-D-isovaline is a non-proteinogenic amino acid with the molecular formula C5H11NO3. It is a derivative of isovaline, which is an isomer of the common amino acid valine. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom, which imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-D-isovaline can be achieved through various methods. One common approach involves the diazotization of amino acids using sodium nitrite in the presence of sulfuric acid and acetic acid as catalysts. This method has been shown to yield good results when using 6 equivalents of sodium nitrite . Another method involves the use of recombinant leucine dehydrogenase (LeuDH) as a catalyst, coupled with glucose dehydrogenase for NADH regeneration, to prepare this compound from the corresponding α-keto acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of enzymatic systems, such as LeuDH, allows for efficient and scalable production of the compound with high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-D-isovaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group on the nitrogen atom makes it susceptible to oxidation, leading to the formation of nitroso, nitro, and azoxy compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium nitrite, sulfuric acid, acetic acid, and glucose dehydrogenase. These reagents facilitate the diazotization and enzymatic synthesis of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various N-O functional units such as N-hydroxy, nitroso, nitro, and azoxy compounds. These products have significant applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
N-Hydroxy-D-isovaline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is studied for its potential role in metabolic pathways and enzyme interactions. In medicine, this compound is being investigated for its potential therapeutic properties, including its use as an analgesic and antiepileptic agent . Additionally, the compound has industrial applications in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of N-Hydroxy-D-isovaline involves its interaction with specific molecular targets and pathways. The compound is known to activate peripheral GABA B receptors, which play a role in its analgesic and antiepileptic effects . The hydroxyl group on the nitrogen atom allows for unique interactions with enzymes and other proteins, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
N-Hydroxy-D-isovaline is similar to other non-proteinogenic amino acids such as isovaline, norvaline, and α-aminoisobutyric acid. its unique N-hydroxy functional group sets it apart from these compounds. This functional group imparts distinct chemical and biological properties, making this compound a valuable compound for research and industrial applications .
List of Similar Compounds:- Isovaline
- Norvaline
- α-Aminoisobutyric acid
- 3-Hydroxy-D-isovaline
Propriétés
Numéro CAS |
93604-12-7 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R)-2-(hydroxyamino)-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3-5(2,6-9)4(7)8/h6,9H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 |
Clé InChI |
WHNKOPSGZQZYPU-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@](C)(C(=O)O)NO |
SMILES canonique |
CCC(C)(C(=O)O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)

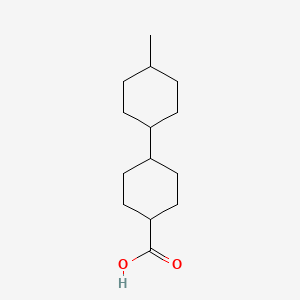
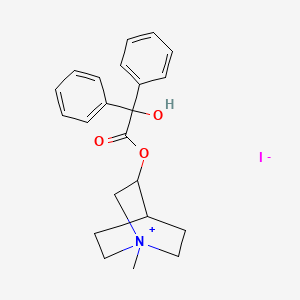
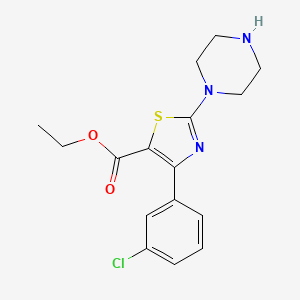
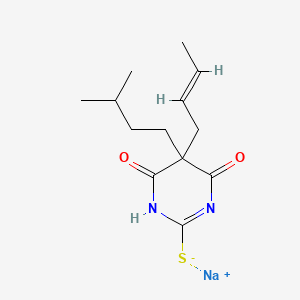
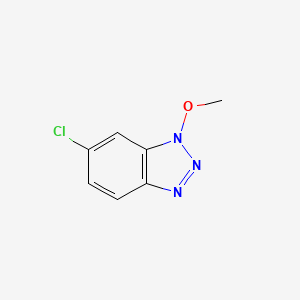
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
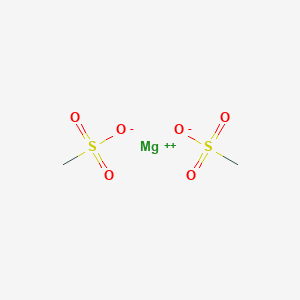
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
